Quantified β2/β1 Selectivity: Zinterol Exhibits >100-Fold Binding Selectivity in Human Arterial Tissue
In human arterial tissue, Zinterol demonstrates a pKB value of 8.3 for β2-adrenoceptors versus a pKB <5.7 for β1-adrenoceptors, representing a >100-fold (over 2 log units) selectivity for the β2 subtype . In comparison, the widely used short-acting β2-agonist salbutamol exhibits approximately 10-fold β2/β1 selectivity under similar assay conditions, while the full agonist isoproterenol shows no functional selectivity [1][2]. This quantitative difference in subtype selectivity directly impacts the interpretation of β2-specific responses in mixed receptor systems.
| Evidence Dimension | β2-Adrenoceptor Binding Affinity (pKB) |
|---|---|
| Target Compound Data | pKB = 8.3 (β2); pKB <5.7 (β1) |
| Comparator Or Baseline | Salbutamol: ~10-fold β2/β1 selectivity; Isoproterenol: non-selective (β1/β2 ≈ 1:1) |
| Quantified Difference | Zinterol: >100-fold β2/β1 selectivity; Salbutamol: ~10-fold β2/β1 selectivity |
| Conditions | Functional antagonism assays in human isolated arterial preparations |
Why This Matters
Higher subtype selectivity reduces β1-mediated confounding effects in cardiovascular and pulmonary research models, improving assay specificity.
- [1] Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061. View Source
- [2] Minneman, K. P., Hegstrand, L. R., & Molinoff, P. B. (1979). The pharmacological specificity of beta-1 and beta-2 adrenergic receptors in rat heart and lung in vitro. Molecular Pharmacology, 16(1), 21–33. View Source
